Ethyl isothiocyanatoacetate

Descripción general

Descripción

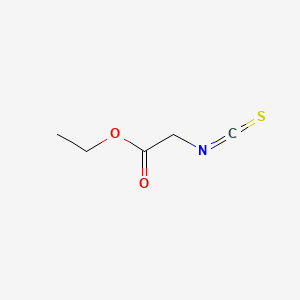

Ethyl isothiocyanatoacetate is an organic compound with the molecular formula C5H7NO2S. It is a clear liquid with a density of 1.171 g/mL at 25°C and a boiling point of 104-106°C at 7 mmHg . This compound is known for its use in various chemical syntheses, particularly in the formation of fused pyrimidines and other heterocyclic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl isothiocyanatoacetate can be synthesized through a multi-step process involving the reaction of carbon disulfide with glycine ethyl ester hydrochloride in the presence of 4-methyl-morpholine and dichloromethane. The reaction is carried out at room temperature for approximately 10 minutes. Following this, the mixture is treated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate in dichloromethane for 30 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, often scaled up for larger production volumes. The use of efficient purification techniques such as flash chromatography is essential to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl isothiocyanatoacetate undergoes various chemical reactions, including:

Addition-Cyclization Reactions: It reacts with carboxylic acid hydrazides in the presence of sodium ethoxide to form ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates.

Cyclization Reactions: It is used in the synthesis of fused pyrimidines, quinazoline, benzothienopyrimidine, and benzofuropyrimidine.

Common Reagents and Conditions:

Sodium Ethoxide: Used in addition-cyclization reactions.

Pyridine: Often used as a solvent in cyclization reactions.

Carboxylic Acid Hydrazides: Reactants in the formation of triazolinyl acetates.

Major Products:

- Fused Pyrimidines

- Ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates

- Quinazoline

- Benzothienopyrimidine

- Benzofuropyrimidine

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

EITCA serves as a crucial intermediate in various organic synthesis processes, particularly in the preparation of biologically active compounds.

Synthesis of Bioactive Compounds

- Amino Acid Derivatives : EITCA has been utilized to synthesize derivatives of amino acids, which exhibit antibacterial properties against strains like E. coli and S. aureus .

- Fused Pyrimidines : The compound has been employed in the synthesis of fused pyrimidines, showcasing its utility in creating complex molecular architectures .

Organocatalytic Reactions

EITCA participates in organocatalytic reactions, where it reacts with various aldehydes to form protected syn-β-hydroxy-α-amino acids with high enantioselectivity (up to 95% ee). This application highlights its importance in asymmetric synthesis .

Medicinal Chemistry Applications

EITCA's potential in medicinal chemistry is underscored by its role in drug development and disease detection.

Anticancer Activity

Recent studies have indicated that EITCA derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation as anticancer agents .

Detection of Biomolecules

EITCA has been used in the development of probes for detecting tau proteins associated with neurodegenerative diseases. This application underscores its relevance in diagnostic chemistry .

Agricultural Applications

In agriculture, EITCA has been explored for its potential as a biofumigant and pest repellent.

Pest Control

Studies have shown that EITCA can deter certain pests when used as a soil amendment or foliar spray, contributing to integrated pest management strategies .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl isothiocyanatoacetate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly reactive and can undergo nucleophilic addition reactions, facilitating the formation of complex molecular structures .

Comparación Con Compuestos Similares

- Ethyl isothiocyanate

- Methyl isothiocyanate

- Isopropyl isothiocyanate

- tert-Butyl isothiocyanate

- Cyclohexyl isothiocyanate

Comparison: Ethyl isothiocyanatoacetate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical syntheses compared to other isothiocyanates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex molecules .

Actividad Biológica

Ethyl isothiocyanatoacetate (EITCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, biological properties, and potential applications of EITCA, drawing on recent research findings.

Synthesis of this compound

EITCA can be synthesized through various methods, including the reaction of ethyl acetate with isothiocyanate precursors. The synthesis typically involves a two-step process utilizing dithiocarbamates and organic bases, such as triethylamine (Et₃N), under controlled conditions to yield high purity and yield of the product .

| Method | Yield | Conditions |

|---|---|---|

| DMT/NMM/TsO− | 73-89% | 3 min, 90 °C in aqueous medium |

| Microwave-assisted synthesis | 72-96% | Varies based on substrate |

Antimicrobial Properties

EITCA has demonstrated notable antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against Escherichia coli and Staphylococcus aureus, EITCA exhibited significant antibacterial effects, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity and Anticancer Activity

Recent investigations have highlighted EITCA's cytotoxic effects on cancer cell lines. For instance, in an MTT assay, EITCA showed an IC₅₀ value of 0.44 µM against HEK293 cells, indicating potent cytotoxicity. Furthermore, it inhibited the growth of HCT116 colorectal cancer cells with an IC₅₀ value of 90 nM . This suggests that EITCA may possess properties that could be harnessed for cancer therapy.

| Cell Line | IC₅₀ Value (µM) | Effect |

|---|---|---|

| HEK293 | 0.44 | Cytotoxicity |

| HCT116 | 0.090 | Growth inhibition |

| MCF7 | Not specified | Hormone-dependent cancer effects |

The mechanism by which EITCA exerts its biological effects is still under investigation. However, it is believed to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound may interact with specific cellular targets leading to increased oxidative stress and subsequent cell death in malignant cells .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various isothiocyanates, including EITCA, against clinical strains of E. coli and S. aureus. Results indicated that EITCA was among the most effective compounds tested, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

- Cytotoxicity Assessment in Cancer Research : A comprehensive study assessed the cytotoxic effects of EITCA on multiple cancer cell lines. The findings revealed that EITCA not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development .

Propiedades

IUPAC Name |

ethyl 2-isothiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSSPPKMLXXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885252 | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24066-82-8 | |

| Record name | Ethyl 2-isothiocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24066-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024066828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Ethyl isothiocyanatoacetate?

A: this compound serves as a valuable building block for various heterocyclic compounds. For instance, it reacts with diamines to yield 3-monosubstituted thiohydantoins []. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization. Additionally, this compound reacts with carboxylic acid hydrazides, leading to the formation of other heterocyclic structures through addition-cyclization reactions [].

Q2: Can this compound be utilized to synthesize more complex molecules?

A: Yes, research demonstrates its utility in synthesizing intricate structures. A notable example is the synthesis of thiazolo[5,4-d]thiazole, a five-membered ring system often employed in nonlinear optical materials []. This synthesis leverages the reactivity of this compound, showcasing its potential in accessing complex heterocycles relevant to materials science.

Q3: Are there any challenges associated with using this compound in synthesis?

A: The reaction pathway with this compound can be influenced by the reagent's purity. For instance, when reacting with dialkylaminoamines, self-cyclization may occur if the this compound used is not sufficiently pure []. This highlights the importance of reagent quality in controlling reaction outcomes.

Q4: Beyond heterocycle synthesis, are there other applications of this compound?

A: Research indicates that this compound can be employed in the synthesis of protected β-hydroxy α-amino acids, valuable building blocks in peptide and natural product synthesis []. A specific catalyst system comprising triethylamine, magnesium(II) perchlorate, and bipyridine facilitates the reaction between this compound and various aromatic aldehydes to yield these protected amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.